6-ブロモクロマン-4-オン

概要

説明

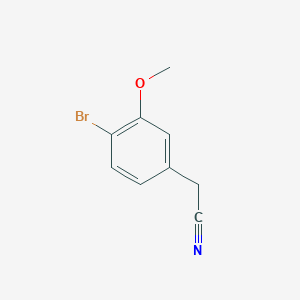

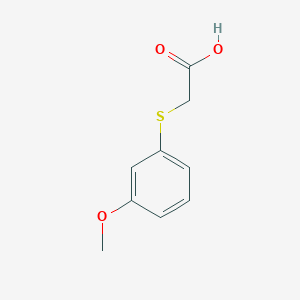

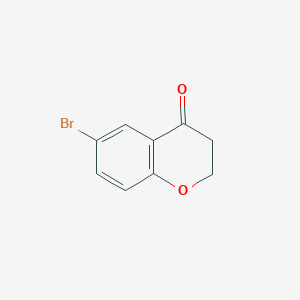

6-Bromochroman-4-one is a compound with the molecular formula C9H7BrO2 . It is also known by other synonyms such as 6-bromo-2,3-dihydro-4H-chromen-4-one, 6-Bromo-4-chromanone, and 6-bromo-2,3-dihydrochromen-4-one .

Molecular Structure Analysis

The molecular weight of 6-Bromochroman-4-one is 227.05 g/mol . The InChI representation of the molecule isInChI=1S/C9H7BrO2/c10-6-1-2-9-7 (5-6)8 (11)3-4-12-9/h1-2,5H,3-4H2 . The Canonical SMILES representation is C1COC2=C (C1=O)C=C (C=C2)Br . Chemical Reactions Analysis

The most potent compounds, with inhibitory concentrations in the low micromolar range, were substituted in the 2-, 6-, and 8-positions. Larger, electron-withdrawing substituents in the 6- and 8-positions were favorable .Physical And Chemical Properties Analysis

The computed properties of 6-Bromochroman-4-one include a molecular weight of 227.05 g/mol, XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 225.96294 g/mol, Monoisotopic Mass of 225.96294 g/mol, Topological Polar Surface Area of 26.3 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .科学的研究の応用

医薬品化学におけるビルディングブロック

クロマノンまたはクロマン-4-オンは、新規リード化合物の単離、設計、合成のための医薬品化学におけるビルディングブロックとして機能する重要なヘテロ二環式化合物です .

薬理活性

クロマン-4-オンは、幅広い薬理活性を示します。 天然および合成クロマノンアナログは、抗がん剤、腫瘍壊死因子-α(TNF-α)阻害剤、抗血管新生剤、抗糖尿病剤、抗酸化剤、抗菌剤、抗真菌剤、抗ウイルス剤、抗リーシュマニア剤、殺虫剤、鎮痙剤、鎮痛剤、抗炎症剤、抗凝固剤、エストロゲン阻害剤、抗アセチルコリンエステラーゼ(AchE)阻害剤、抗ヒト免疫不全ウイルス(HIV)、抗けいれん剤、抗うつ剤、抗コロナウイルス剤、抗結核剤などのさまざまな生物活性を示しています .

アルツハイマー病研究

in vitro研究では、(E)-3-(4-メトキシベンジリデン)-6-ブロモ-クロマン-4-オンおよび(E)-3-(4-ジメチルアミノ-ベンジリデン)-6-ブロモ-クロマン-4-オン誘導体が、アルツハイマー病に関連するAβプラークに高い結合親和性を示すことが明らかになりました .

創薬開発

クロマノンの汎用性を考えると、創薬開発においてテンプレートとして使用されています .

新規化合物の合成

化学合成の場合の収率の悪さや、天然化合物からの高価な単離手順のため、新規クロマノンアナログを合成するための最も効果的かつ費用対効果の高い方法を提供するために、さらなる研究が必要です .

ライフサイエンスとマテリアルサイエンスにおける研究

6-ブロモクロマンは、ライフサイエンス、マテリアルサイエンス、化学合成、クロマトグラフィー、分析など、さまざまな研究分野で使用されています .

作用機序

Target of Action

Chroman-4-one derivatives, to which 6-bromochroman-4-one belongs, are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . They act as a major building block in a large class of medicinal compounds .

Mode of Action

Chroman-4-one derivatives are known to interact with various biological targets, leading to significant variations in biological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Biochemical Pathways

Chroman-4-one derivatives are known to impact a wide range of pharmacological activities .

Pharmacokinetics

More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

Result of Action

Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .

Action Environment

Safety and Hazards

The safety data sheet for 6-Bromochroman-4-one suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . The prolongation of the spacer between the chroman-4-one scaffold and the heterocycle to propylene enabled the synthesis of related analogues of the phenethyl-substituted chroman-4-one .

特性

IUPAC Name |

6-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLPVOXSUCCZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400710 | |

| Record name | 6-bromochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49660-57-3 | |

| Record name | 6-bromochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)

![tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate](/img/structure/B184822.png)